molecular formula C19H25N3O3S2 B2922485 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034404-18-5

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2922485
CAS No.: 2034404-18-5
M. Wt: 407.55
InChI Key: QXGNIRIKEQGDNI-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene core linked to a hydroxypropyl group and a pyrazole-sulfonamide moiety. The pyrazole ring, substituted with isopropyl and methyl groups, modulates steric and electronic properties, influencing interactions in biological or material systems . Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., sulfonamide derivatives in and ) suggest synthetic routes involving nucleophilic substitution, coupling reactions, or cyclization strategies.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-12(2)22-14(4)18(13(3)21-22)27(24,25)20-11-19(5,23)17-10-15-8-6-7-9-16(15)26-17/h6-10,12,20,23H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGNIRIKEQGDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[b]thiophene core, which can be synthesized via a Pd-catalyzed coupling reaction of 2-iodothiophenol with phenylacetylene . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxypropyl group.

The pyrazole ring can be synthesized separately through a condensation reaction involving appropriate hydrazines and diketones. The final step involves the sulfonation of the pyrazole derivative to introduce the sulfonamide group, followed by coupling with the benzo[b]thiophene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[b]thiophene moiety may play a role in binding to these targets, while the sulfonamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Cores

  • Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () Structural Similarities: Both compounds contain sulfonamide groups and nitrogen-rich heterocycles (pyrazole vs. pyrazolo[3,4-d]pyrimidine). The isopropyl substituent is shared, enhancing lipophilicity. Synthesis: employs Suzuki-Miyaura coupling (phenylboronic acid, palladium catalyst), suggesting the target compound’s sulfonamide linkage might involve similar cross-coupling or sulfonylation steps. Physicochemical Data:
Property Target Compound (Inferred) Compound
Melting Point N/A 211–214°C
Molecular Weight ~450–500 g/mol 616.9 g/mol

Benzo[b]thiophene-Containing Analogues

  • Key Differences: The malonate ester and chlorobenzo[d]thiazole groups in differ from the hydroxypropyl-pyrazole-sulfonamide in the target compound, impacting polarity and hydrogen-bonding capacity. Synthesis: uses Q-catalyzed asymmetric synthesis (76–82% yields), suggesting the target compound’s stereochemistry might require chiral catalysts or resolution techniques. Spectroscopic Data:
  • IR : Benzo[b]thiophene C–S stretches (~700 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹) differ from malonate C=O (~1680 cm⁻¹) in .
  • NMR : Aromatic protons in benzo[b]thiophene (δ ~7.2–7.8 ppm) are consistent across analogues, while sulfonamide NH protons (δ ~10–12 ppm) distinguish the target compound .

Triazole-Sulfonamide Hybrids

  • Example: 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Structural Similarities: Sulfonamide and aryl groups are common. Key Differences: The 1,2,4-triazole ring in offers different hydrogen-bonding motifs compared to the pyrazole’s N–H and sulfonamide groups. Spectral Comparison:
  • IR : Triazole-thiones show νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹), whereas the target compound’s sulfonamide exhibits νS=O (~1150–1350 cm⁻¹) and νO–H (~3200–3600 cm⁻¹) .
  • MS : Molecular ion peaks for triazole-sulfonamides (e.g., m/z 400–500) align with the target compound’s inferred range .

Key Research Findings and Implications

  • Synthetic Strategies : Cross-coupling () and cyclocondensation () are viable for sulfonamide-heterocycle hybrids. The target compound may require tailored conditions to balance steric hindrance from isopropyl/methyl groups.
  • Structure-Activity Relationships (SAR) :
    • Benzo[b]thiophene enhances aromatic stability, while sulfonamide groups improve solubility—critical for pharmaceutical applications.
    • Substituents (e.g., isopropyl in the target vs. fluorophenyl in ) modulate logP values and bioavailability.
  • Analytical Challenges : Differentiating tautomeric forms (e.g., thione vs. thiol in ) requires combined IR/NMR analysis, a method applicable to the target compound’s hydroxypropyl group conformation .

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antiproliferative effects, anti-inflammatory properties, and other pharmacological potentials.

  • Molecular Formula: C17H21N3O3S2
  • Molecular Weight: 379.5 g/mol
  • CAS Number: 2034353-99-4

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. The research indicates that these compounds can inhibit cell proliferation effectively:

  • Study Findings:
    • The compound was tested against U937 cells using a CellTiter-Glo assay.
    • It demonstrated an IC50 value indicating effective inhibition of cell growth without significant cytotoxicity at higher concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have been well-documented. The compound shows promise in reducing inflammation through various mechanisms:

  • Mechanism of Action:
    • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
    • Compounds similar to this pyrazole derivative have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Additional Pharmacological Activities

The compound's structure suggests a broad range of biological activities:

  • Antibacterial and Antifungal Activity:
    • Pyrazole derivatives have been reported to possess antibacterial properties against various strains, including E. coli and Staphylococcus aureus.
    • The compound's sulfonamide group is known for enhancing antimicrobial activity .
  • Antioxidant Properties:
    • Some studies indicate that pyrazole derivatives can act as antioxidants, potentially reducing oxidative stress in cells .
  • Cytotoxicity Against Cancer Cells:
    • In vitro studies have shown that related compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
PMC4766773AntiproliferativeSignificant inhibition of U937 cell proliferation with IC50 values indicating effectiveness without high cytotoxicity.
PMC10373183Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6 at comparable concentrations to standard drugs.
US9993470B2AntibacterialEffective against multiple bacterial strains; potential for development as an antimicrobial agent.

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